An In-Depth Technical Guide to 3,3-Difluorobutanoic Acid
An In-Depth Technical Guide to 3,3-Difluorobutanoic Acid
Introduction: The Strategic Importance of Selective Fluorination
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] The introduction of fluorine can modulate acidity, lipophilicity, metabolic stability, and conformational preference, often leading to enhanced potency, selectivity, and bioavailability in drug candidates.[1][3]
Among the vast array of fluorinated building blocks, 3,3-difluorobutanoic acid (CAS No. 2366-61-2) emerges as a particularly valuable synthon.[4][5] Its structure, featuring a gem-difluoro group at the C3 position, presents a unique combination of electronic and steric properties. This guide provides an in-depth technical overview of 3,3-difluorobutanoic acid, designed for researchers, scientists, and drug development professionals who seek to leverage its properties in their work. We will delve into its structural characteristics, spectroscopic signature, a representative synthesis, and its applications, providing the field-proven insights necessary for its effective utilization.
Molecular Structure and Physicochemical Properties
The defining feature of 3,3-difluorobutanoic acid is the gem-difluorinated carbon atom positioned beta (β) to the carboxylic acid moiety. This arrangement has profound implications for the molecule's reactivity and physical properties.
Structural Formula: C₄H₆F₂O₂[4][5] IUPAC Name: 3,3-difluorobutanoic acid[4] SMILES: CC(CC(=O)O)(F)F[4][6]
The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the carbon skeleton, influencing the acidity of the carboxylic proton. By pulling electron density away from the carboxylate group, the C-F bonds stabilize the conjugate base (3,3-difluorobutanoate), thereby increasing the acidity (lowering the pKa) of the parent butanoic acid. This modulation of pKa is a critical tool in drug design for optimizing the ionization state of a molecule at physiological pH, which in turn affects solubility, membrane permeability, and target binding.[3]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 124.09 g/mol | [4][5] |
| Molecular Formula | C₄H₆F₂O₂ | [4][5] |
| CAS Number | 2366-61-2 | [4][5] |
| Topological Polar Surface Area | 37.3 Ų | [4][5] |
| XLogP3 | 0.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Spectroscopic Signature for Compound Verification
Accurate identification and quality control are paramount in research and development. The following section details the expected spectroscopic data for 3,3-difluorobutanoic acid, providing a self-validating system for compound verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous fingerprint.
-
¹H NMR: The proton spectrum is expected to show three distinct signals:
-
A triplet for the methyl (CH₃) protons, coupled to the two adjacent fluorine atoms.
-
A triplet for the methylene (CH₂) protons, coupled to the two adjacent fluorine atoms.
-
A broad singlet for the carboxylic acid (COOH) proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will display four signals, with the key feature being the C-F coupling.
-
The carbon of the methyl group (C4).
-
The carbon of the methylene group (C2).
-
The gem-difluorinated carbon (C3), which will appear as a characteristic triplet due to one-bond coupling with the two fluorine atoms.
-
The carbonyl carbon (C1) of the carboxylic acid.
-
-
¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected, which will be a quartet due to coupling with the adjacent methyl protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum of 3,3-difluorobutanoic acid is dominated by two features:
-
A very broad absorption band in the region of 2500-3500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[7]
-
A strong, sharp absorption band around 1715 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (124.09).[4][6]
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 17) and the loss of the carboxyl group (-COOH, m/z 45).[7]
Synthesis and Reactivity Insights
The synthesis of gem-difluorinated compounds often requires specialized fluorinating reagents. One common and effective method for converting ketones to gem-difluorides is the use of a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[8]
Representative Synthetic Protocol: Deoxofluorination
This protocol outlines the synthesis of 3,3-difluorobutanoic acid from its corresponding keto-acid precursor, 3-oxobutanoic acid (acetoacetic acid).
Causality: The choice of a deoxofluorinating agent is based on its efficacy in replacing a carbonyl oxygen with two fluorine atoms. The reaction proceeds via a covalent sulfur intermediate, which is then displaced by fluoride ions. The stability and handling characteristics of Deoxo-Fluor often make it a preferred choice over DAST in laboratory settings.[8]
Workflow Diagram:
Caption: Synthetic workflow for 3,3-difluorobutanoic acid via deoxofluorination.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the precursor, 3-oxobutanoic acid, and dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. This is critical to control the exothermic reaction and minimize side products.
-
Reagent Addition: Slowly add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield pure 3,3-difluorobutanoic acid.
Applications in Research and Drug Development
The unique structural motif of 3,3-difluorobutanoic acid makes it a valuable building block in several areas, particularly in the synthesis of pharmacologically active compounds.
-
Bioisosteric Replacement: The gem-difluoro group can serve as a bioisostere for other chemical groups. For instance, the difluoromethylene (-CF₂-) group is known to be a non-hydrolyzable mimic of an ether or thioether linkage, and can also act as a surrogate for a ketone or as a lipophilic hydrogen bond donor.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[3] Placing a gem-difluoro group at a site that is susceptible to metabolic oxidation (a "metabolic soft spot") can significantly increase the half-life and bioavailability of a drug candidate.
-
Intermediate for Complex Molecules: 3,3-Difluorobutanoic acid is a precursor for more complex fluorinated molecules. For example, it can be used in the synthesis of pyrazole carboxanilide fungicides, which are important agrochemicals.[9] Its carboxylic acid handle allows for standard amide coupling or esterification reactions, incorporating the difluoro-butyl moiety into larger molecular frameworks.
Safety and Handling
As a laboratory chemical, 3,3-difluorobutanoic acid requires careful handling. It is classified as a substance that can cause serious eye damage, skin irritation, and may cause respiratory irritation.[4][10] It is also harmful if swallowed.[4]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.
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